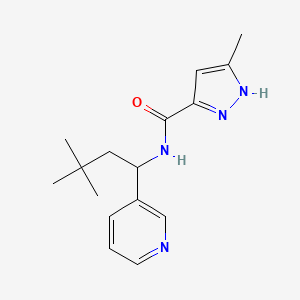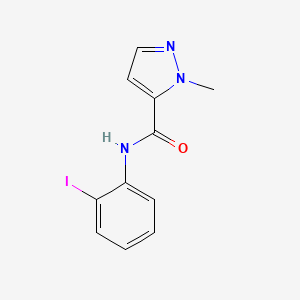![molecular formula C15H17FN2O3 B5306668 (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5306668.png)
(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as PF-06282999 and is a selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.
Mechanism of Action
(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol is a selective inhibitor of GSK-3. GSK-3 is a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. By inhibiting GSK-3, this compound can regulate these cellular processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to improve cognitive function and memory, reduce inflammation, and have anti-tumor effects. It has also been shown to regulate glycogen metabolism, gene expression, and cell differentiation.
Advantages and Limitations for Lab Experiments
The advantages of using (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol in lab experiments include its selectivity for GSK-3, its potential therapeutic applications in various diseases, and its ability to regulate various cellular processes. However, the limitations of using this compound include its low yield in synthesis, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol. These include further studies on its potential therapeutic applications in various diseases, optimization of its synthesis method, determination of its optimal dosage and administration route, and investigation of its potential drug-drug interactions. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol involves several steps. First, 5-fluoroindole is reacted with N-Boc piperidone to form an intermediate. This intermediate is then treated with trifluoroacetic acid to remove the Boc protecting group, followed by reaction with formaldehyde and sodium cyanoborohydride to form the final product. The yield of this synthesis method is approximately 30%.
Scientific Research Applications
(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential applications in various fields of medicine, including neurology, psychiatry, oncology, and immunology. In neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In psychiatry, it has been investigated for its potential use in the treatment of mood disorders such as bipolar disorder and major depressive disorder. In oncology, it has been studied for its anti-tumor effects in various types of cancer, including breast, lung, and colon cancer. In immunology, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
(5-fluoro-1H-indol-2-yl)-[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-11-1-2-12-10(5-11)6-13(17-12)15(21)18-4-3-9(8-19)14(20)7-18/h1-2,5-6,9,14,17,19-20H,3-4,7-8H2/t9-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZZKWIIORBLK-YMTOWFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1CO)O)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5306587.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5306596.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B5306619.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306624.png)

![(2S*,4S*,5R*)-5-(4-chlorophenyl)-4-({[2-(dimethylamino)ethyl]amino}carbonyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5306638.png)
![4-ethyl-5-{1-[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5306648.png)



![N-[(3-acetyl-1H-indol-1-yl)acetyl]valine](/img/structure/B5306683.png)
![2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5306690.png)